((Cyclohexyloxy)méthyl)-2-phényl)méthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

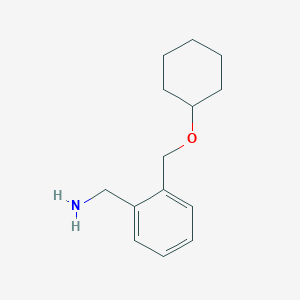

{2-[(Cyclohexyloxy)methyl]phenyl}methanamine is an organic compound with the molecular formula C14H21NO It is characterized by the presence of a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanamine group

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Studied for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

Amines can participate in a variety of reactions, including acting as nucleophiles in substitution reactions or bases in elimination reactions . They can also form various types of bonds and interactions, including hydrogen bonds, which can significantly influence their physical and chemical properties .

The environment can greatly affect the behavior of amines. For example, the pH of the environment can influence the protonation state of the amine, which can in turn affect its reactivity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(cyclohexyloxy)methyl]phenyl}methanamine typically involves the reaction of 2-(bromomethyl)phenol with cyclohexanol in the presence of a base to form the intermediate 2-[(cyclohexyloxy)methyl]phenol. This intermediate is then subjected to reductive amination with formaldehyde and ammonia or a primary amine to yield the final product.

Industrial Production Methods

Industrial production of {2-[(cyclohexyloxy)methyl]phenyl}methanamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: {2-[(Cyclohexyloxy)methyl]phenyl}methanamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a base or catalyst.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

{2-[(Cyclohexyloxy)methyl]phenyl}ethanamine: Similar structure but with an ethanamine group instead of methanamine.

{2-[(Cyclohexyloxy)methyl]phenyl}propanamine: Contains a propanamine group, leading to different chemical properties and reactivity.

{2-[(Cyclohexyloxy)methyl]phenyl}butanamine: Features a butanamine group, further altering its chemical behavior.

Uniqueness

{2-[(Cyclohexyloxy)methyl]phenyl}methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexyloxy group enhances its stability and lipophilicity, while the methanamine group provides a reactive site for further chemical modifications.

Activité Biologique

The compound {2-[(cyclohexyloxy)methyl]phenyl}methanamine is a member of the phenylmethanamine class, which has garnered attention for its potential biological activities, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a significant role in various physiological processes, including inflammation and pain modulation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

{2-[(cyclohexyloxy)methyl]phenyl}methanamine acts primarily as an inhibitor of sEH. The inhibition of this enzyme leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to exhibit anti-inflammatory and analgesic properties. The modulation of EET levels can influence several biological pathways, including those related to hypertension, atherosclerosis, and neuropathic pain management .

Biological Activity

The biological activity of {2-[(cyclohexyloxy)methyl]phenyl}methanamine can be summarized as follows:

- Anti-inflammatory Effects : Studies indicate that sEH inhibitors can reduce inflammation by preventing the hydrolysis of EETs, thus promoting their beneficial effects .

- Analgesic Properties : The compound has shown potential in alleviating pain without the addictive side effects commonly associated with opioid analgesics. This is particularly relevant in the treatment of neuropathic pain .

- Cardiovascular Benefits : By modulating vascular tone and promoting vasodilation, sEH inhibitors may contribute to improved cardiovascular health .

In Vitro Studies

In vitro evaluations have demonstrated that {2-[(cyclohexyloxy)methyl]phenyl}methanamine exhibits significant inhibitory activity against sEH. For instance, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range (e.g., 0.4 nM for some derivatives) when tested against human sEH .

In Vivo Studies

Animal models have provided further insights into the pharmacological effects of this compound. For example:

- Pain Models : In rodent models of neuropathic pain, administration of sEH inhibitors resulted in reduced pain behaviors compared to controls, suggesting a direct analgesic effect .

- Hypertension Models : In hypertensive rat models, these compounds have been shown to lower blood pressure effectively by enhancing EET-mediated vasodilation .

Case Study 1: Analgesic Efficacy

A study conducted on a cohort of patients suffering from chronic pain conditions evaluated the efficacy of an sEH inhibitor closely related to {2-[(cyclohexyloxy)methyl]phenyl}methanamine. The results indicated a significant reduction in pain scores after treatment compared to baseline measurements. Patients reported fewer side effects compared to traditional opioid therapies, highlighting the potential for this compound in clinical settings.

Case Study 2: Cardiovascular Impact

In a clinical trial assessing cardiovascular health in patients with metabolic syndrome, participants treated with an sEH inhibitor showed improved endothelial function and reduced inflammatory markers after 12 weeks. These findings suggest that {2-[(cyclohexyloxy)methyl]phenyl}methanamine could play a role in managing cardiovascular risks associated with metabolic disorders.

Data Table

| Property | Value |

|---|---|

| Chemical Structure | {2-[(cyclohexyloxy)methyl]phenyl}methanamine |

| Target | Soluble epoxide hydrolase (sEH) |

| IC50 (sEH inhibition) | 0.4 - 20 nM |

| Primary Effects | Anti-inflammatory, analgesic |

| Potential Applications | Pain management, cardiovascular health |

Propriétés

IUPAC Name |

[2-(cyclohexyloxymethyl)phenyl]methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c15-10-12-6-4-5-7-13(12)11-16-14-8-2-1-3-9-14/h4-7,14H,1-3,8-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVWMXGWESJAJCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OCC2=CC=CC=C2CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.